4-Chloro-2-nitrophenyl methyl sulfone
Overview
Description
4-Chloro-2-nitrophenyl methyl sulfone is an organic compound with the molecular formula C7H6ClNO4S It is a derivative of phenyl methyl sulfone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrophenyl methyl sulfone typically involves the nitration of 4-chlorophenyl methyl sulfone. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction can be represented as follows:
4-Chlorophenyl methyl sulfone+HNO3→4-Chloro-2-nitrophenyl methyl sulfone+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitrophenyl methyl sulfone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-Chloro-2-aminophenyl methyl sulfone.
Substitution: Various substituted phenyl methyl sulfones depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-nitrophenyl methyl sulfone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitrophenyl methyl sulfone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrophenyl methyl sulfone
- 4-Methoxy-3-nitrophenyl methyl sulfone
- 4-Nitrophenyl methyl sulfone
Uniqueness
4-Chloro-2-nitrophenyl methyl sulfone is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring
Properties
IUPAC Name |
4-chloro-1-methylsulfonyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXJLPRGSRMIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062227 | |
Record name | 4-Chloro-2-nitrophenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-97-5 | |
Record name | 4-Chloro-1-(methylsulfonyl)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2163-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-chloro-1-(methylsulfonyl)-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-chloro-1-(methylsulfonyl)-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloro-2-nitrophenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-nitrophenylmethyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-2-nitrophenyl methyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2Z85JBZ7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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